N-methyl-4-nitro-N-[2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethyl]benzenesulfonamide
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Overview
Description
N-methyl-4-nitro-N-[2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethyl]benzenesulfonamide is a complex organic compound that features a combination of indole, oxazolidinone, and benzenesulfonamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-nitro-N-[2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethyl]benzenesulfonamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Oxazolidinone Formation: The oxazolidinone ring can be formed by the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions.
Sulfonamide Formation: The benzenesulfonamide group is introduced by reacting the appropriate amine with benzenesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-nitro-N-[2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Cyclization: The oxazolidinone ring can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of different cyclic or acyclic products.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Cyclization: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction of Nitro Group: Formation of the corresponding amine.
Nucleophilic Substitution: Formation of substituted sulfonamides.
Ring-Opening of Oxazolidinone: Formation of various cyclic or acyclic derivatives.
Scientific Research Applications
N-methyl-4-nitro-N-[2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethyl]benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting cancer, microbial infections, and neurological disorders.
Biological Studies: It can be used to study the interactions of indole derivatives with biological targets, such as enzymes and receptors.
Chemical Biology: The compound can serve as a probe to investigate cellular pathways and mechanisms involving sulfonamide and oxazolidinone groups.
Industrial Applications: It may be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N-methyl-4-nitro-N-[2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethyl]benzenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.
Pathways Involved: It may modulate signaling pathways, such as those involving kinases or transcription factors, leading to changes in cellular behavior.
Comparison with Similar Compounds
Similar Compounds
N-methyl-4-nitro-N-[2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethyl]benzenesulfonamide: can be compared with other indole derivatives, oxazolidinones, and sulfonamides.
Uniqueness
Structural Uniqueness: The combination of indole, oxazolidinone, and benzenesulfonamide moieties in a single molecule is unique and provides distinct chemical and biological properties.
Functional Uniqueness:
Properties
Molecular Formula |
C21H22N4O6S |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
N-methyl-4-nitro-N-[2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C21H22N4O6S/c1-24(32(29,30)18-5-3-17(4-6-18)25(27)28)9-8-15-12-22-20-7-2-14(11-19(15)20)10-16-13-31-21(26)23-16/h2-7,11-12,16,22H,8-10,13H2,1H3,(H,23,26) |
InChI Key |
WUEQSRCFTOJRJR-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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